

Lack of Preclinical Data for 1-(1-Phenylethyl)piperazine in Rodent Models

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Compound of Interest

Compound Name: 1-(1-Phenylethyl)piperazine

Cat. No.: B1271892

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A comprehensive review of scientific literature reveals a significant gap in preclinical research regarding the administration of **1-(1-Phenylethyl)piperazine** (CAS 69628-75-7) in rodent models. Despite its availability as a chemical reagent for biochemical research, no substantive in vivo studies detailing its pharmacological effects, behavioral outcomes, or toxicological profile in animals have been published. Consequently, the creation of detailed application notes, experimental protocols, and quantitative data summaries for this specific compound is not possible at this time.

For researchers interested in the broader class of piperazine derivatives, extensive data is available for other analogues. As an illustrative example of the requested content format, the following sections provide detailed application notes and protocols for the well-characterized compound 1-(m-chlorophenyl)piperazine (m-CPP), a frequently studied serotonergic agent.

Illustrative Example: Application Notes and Protocols for 1-(m-chlorophenyl)piperazine (m-CPP) Administration in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information pertains to 1-(m-chlorophenyl)piperazine (m-CPP) and NOT **1-(1-Phenylethyl)piperazine**.

Application Notes

1-(m-chlorophenyl)piperazine (m-CPP) is a non-selective serotonin (5-HT) receptor agonist with notable affinity for 5-HT1B, 5-HT1C, and 5-HT2C receptors.^[1]^[2] In rodent models, it is widely used to investigate the role of the serotonergic system in various physiological and behavioral processes, including anxiety, feeding, and locomotion.^[2] Its administration typically induces anxiogenic-like and hypophagic effects.^[2]

Key Applications in Rodent Research:

- **Anxiety Models:** m-CPP is used to induce anxiety-like behaviors, providing a pharmacological model to screen for potential anxiolytic compounds.
- **Feeding Behavior Studies:** The compound's ability to reduce food intake is utilized to explore the serotonergic regulation of appetite.^[2]
- **Locomotor Activity Assessment:** m-CPP generally suppresses spontaneous locomotor activity, an effect mediated by serotonin receptors.^[1]
- **Tardive Dyskinesia Models:** It is also employed to study the role of 5-HT2C receptors in the modulation of dopaminergic pathways, particularly in animal models of tardive dyskinesia.^[2]

Quantitative Data Summary

The following table summarizes the behavioral effects of m-CPP administration in rodent models based on available literature.

Behavioral Assay	Species	Dose (mg/kg)	Route	Observed Effect
Elevated Plus Maze	Mouse	1, 2, 4	i.p.	Decreased time spent in open arms
Open Field Test	Mouse	1, 2, 4	i.p.	Reduced distance traveled and entries into the center zone
Hole-Board Test	Mouse	1, 2, 4	i.p.	Reduced head-dip counts and increased head-dip latency
Locomotor Activity	Rat	Not Specified	i.p.	Dose-dependent suppression of spontaneous ambulatory behavior[1]
Food Intake	Rat	Not Specified	i.p.	Hypophagic (reduced food intake) effects[2]

Experimental Protocols

Protocol 1: Assessment of Anxiogenic-Like Effects using the Elevated Plus Maze (EPM) in Mice

Objective: To evaluate the anxiogenic-like properties of m-CPP following intraperitoneal administration in mice.

Materials:

- 1-(m-chlorophenyl)piperazine (m-CPP)
- Sterile saline (0.9% NaCl)

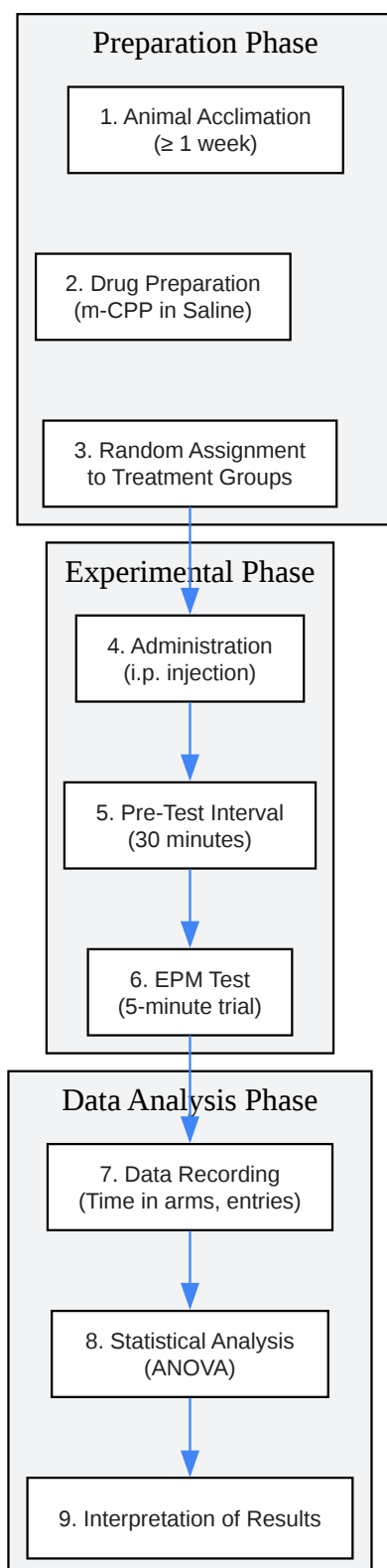
- Elevated Plus Maze apparatus
- Male ICR mice
- Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

- **Animal Acclimation:** Acclimate mice to the housing facility for at least one week prior to the experiment. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
- **Drug Preparation:** Dissolve m-CPP in sterile saline to achieve the desired concentrations (e.g., 1 mg/ml, 2 mg/ml, and 4 mg/ml for doses of 1, 2, and 4 mg/kg, respectively, assuming an injection volume of 10 ml/kg). Prepare fresh on the day of the experiment.
- **Animal Groups:** Randomly assign animals to different treatment groups:
 - Vehicle control (saline)
 - m-CPP (1 mg/kg)
 - m-CPP (2 mg/kg)
 - m-CPP (4 mg/kg)
- **Administration:** Administer the prepared m-CPP solution or saline vehicle via intraperitoneal (i.p.) injection.
- **Pre-Test Interval:** Allow a 30-minute interval between the injection and the behavioral test for drug absorption.
- **Elevated Plus Maze Test:**
 - Place each mouse individually in the center of the EPM, facing one of the open arms.
 - Allow the animal to explore the maze for 5 minutes.

- Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm type.
- Data Analysis: An increase in anxiety-like behavior is indicated by a significant decrease in the time spent in and/or the number of entries into the open arms. Analyze the data using ANOVA followed by an appropriate post-hoc test to compare the different treatment groups.

Visualizations



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References

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- 2. Sigma Aldrich 1-(1-phenylethyl)piperazine 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
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